![molecular formula C19H30N4O5S B2939455 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine CAS No. 1089282-90-5](/img/structure/B2939455.png)
1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H30N4O5S and its molecular weight is 426.53. The purity is usually 95%.
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Scientific Research Applications
Discovery and Bioactivity of Bis(heteroaryl)piperazines
Piperazine derivatives have been explored for their pharmacological properties, particularly as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). In a study by Romero et al. (1994), a novel class of bis(heteroaryl)piperazines (BHAPs) showed significant potency against HIV-1, highlighting the potential of piperazine derivatives in antiviral therapy (Romero et al., 1994).
Serotonin Receptor Agonists
Another area of research involving piperazine derivatives is their application as serotonin receptor agonists. Sonda et al. (2004) synthesized benzamide derivatives with a piperazine component that showed potential as prokinetic agents due to their selective serotonin 4 (5-HT4) receptor agonism (Sonda et al., 2004).
Metabolic Pathway Elucidation
The study of metabolic pathways of drugs involving piperazine derivatives is crucial for understanding their pharmacokinetics and interactions within the human body. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its metabolism, which is critical for drug design and therapeutic application considerations (Hvenegaard et al., 2012).
PET Radioligands for Neurotransmitter Studies
Piperazine derivatives have also been used in the development of positron emission tomography (PET) radioligands, such as [18F]p-MPPF, for studying serotonergic neurotransmission. This research enables better understanding of the serotonin system's role in various psychiatric and neurological disorders (Plenevaux et al., 2000).
Antimicrobial Agents
Piperazine derivatives have been evaluated for their antimicrobial activities. Matsumoto and Minami (1975) discussed the synthesis and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, showcasing the potential of piperazine-based compounds in combating bacterial infections (Matsumoto & Minami, 1975).
properties
IUPAC Name |
1-[1-(2-ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-4-15-13-18(23(24)25)19(28-2)14-17(15)21-7-5-16(6-8-21)20-9-11-22(12-10-20)29(3,26)27/h13-14,16H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMTVANTXSCHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine |
Synthesis routes and methods
Procedure details
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